4-Amino-2,6-diisopropylphenol
Overview
Description
4-Amino-2,6-diisopropylphenol is an organic compound with the molecular formula C12H19NO It is a derivative of phenol, featuring an amino group (-NH2) and two isopropyl groups (-CH(CH3)2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-2,6-diisopropylphenol can be synthesized through several methods, including the nitration of 2,6-diisopropylphenol followed by reduction of the nitro group to an amino group. Another common method involves the direct amination of 2,6-diisopropylphenol using ammonia or an amine source under specific reaction conditions.
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction environments to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2,6-diisopropylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like iron (Fe) or hydrogen (H2) in the presence of a catalyst.
Substitution: Halogenation reactions using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones or hydroquinones.
Reduction: Conversion to other amines or amides.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Amino-2,6-diisopropylphenol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial properties.
Medicine: Investigated for its use in drug development and as a potential therapeutic agent.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-Amino-2,6-diisopropylphenol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, participating in reactions with electrophiles, while the isopropyl groups influence the compound's hydrophobicity and steric properties. These interactions can affect biological systems and chemical processes.
Comparison with Similar Compounds
4-Amino-2,6-diisopropylphenol is similar to other phenolic compounds, such as 2,6-diisopropylphenol and 4-aminophenol. its unique combination of functional groups gives it distinct properties and potential applications. For example, 2,6-diisopropylphenol is primarily used as an intravenous hypnotic agent, while 4-aminophenol is commonly used in the production of paracetamol.
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Properties
IUPAC Name |
4-amino-2,6-di(propan-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYNNJHEBQIVIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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